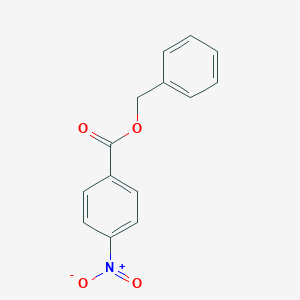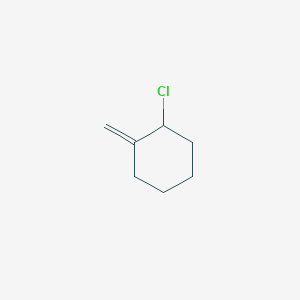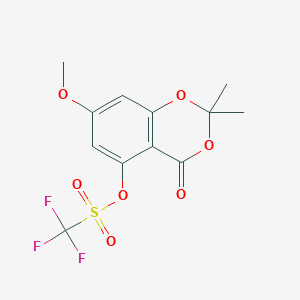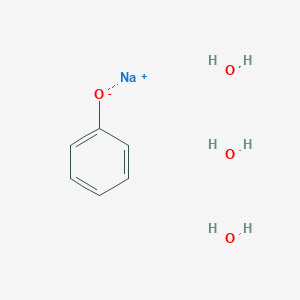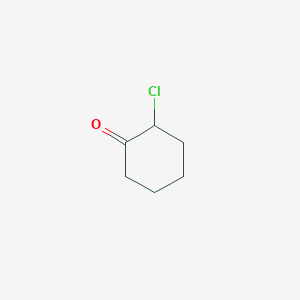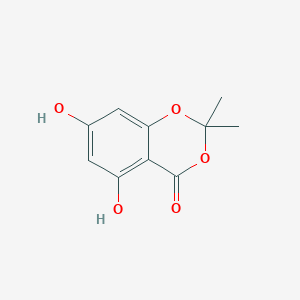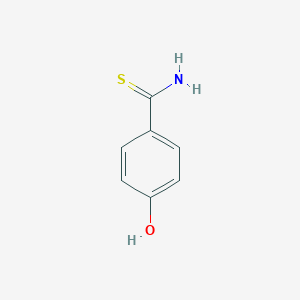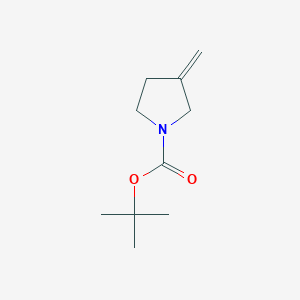
Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 g/mol . The IUPAC name for this compound is tert-butyl 3-methylidenepyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI key for Tert-butyl 3-methylenepyrrolidine-1-carboxylate is PXTONRTYYUAUJU-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)N1CCC(=C)C1 .Physical And Chemical Properties Analysis
Tert-butyl 3-methylenepyrrolidine-1-carboxylate has a density of 1.0±0.1 g/cm3 . It has a boiling point of 236.7±29.0 °C at 760 mmHg . The compound has a flash point of 97.0±24.3 °C . It has 2 hydrogen bond acceptors and no hydrogen bond donors . It also has 2 rotatable bonds .Applications De Recherche Scientifique
Organic Synthesis Building Block
Tert-butyl 3-methylenepyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable for constructing complex organic compounds. The tert-butyl group can provide steric bulk, which is beneficial in stereoselective synthesis .
Medicinal Chemistry
In medicinal chemistry, this compound is used to modify pharmacokinetic properties of drug candidates. The tert-butyl group is often used in drug design to improve the metabolic stability of molecules, thus enhancing their half-life in biological systems .
Material Science
The tert-butyl group affects the physical properties of materials. When incorporated into polymers, it can influence the thermal stability and solubility, which is crucial for developing new materials with specific characteristics .
Biochemical Research
This compound is used in biochemical research as a probe to study enzyme-substrate interactions. The tert-butyl group’s steric effects can be utilized to investigate the active sites of enzymes and understand their mechanism of action .
Porphyrin Synthesis
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is used in the synthesis of porphyrins, which are important compounds in biochemistry and materials science. Porphyrins are key components in hemoglobin and chlorophyll, and synthetic porphyrins have applications in photodynamic therapy and solar energy conversion .
Peptide Synthesis
In peptide synthesis, this compound can be employed to introduce conformational constraints in peptides. Such constraints are important for studying the structure-activity relationships of bioactive peptides .
Agrochemical Research
The tert-butyl group is known for its role in the development of agrochemicals. It can be used to alter the lipophilicity of compounds, thereby affecting their absorption and distribution in plant tissues .
Environmental Chemistry
In environmental chemistry, tert-butyl 3-methylenepyrrolidine-1-carboxylate can be studied for its degradation products and their environmental impact. Understanding its breakdown can help assess the ecological safety of related compounds .
Safety And Hazards
Tert-butyl 3-methylenepyrrolidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTONRTYYUAUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571121 | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methylenepyrrolidine-1-carboxylate | |
CAS RN |
114214-71-0 | |
| Record name | 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114214-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

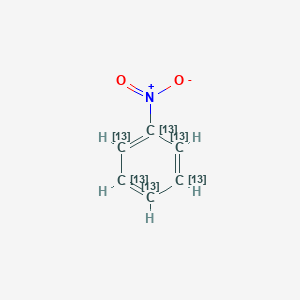
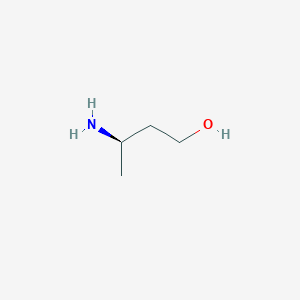
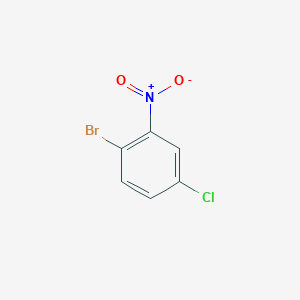

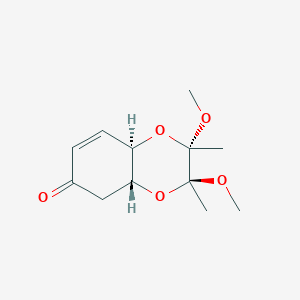
![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)
